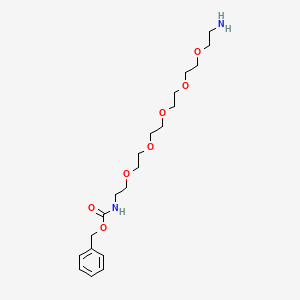
CbzNH-PEG5-CH2CH2NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CbzNH-PEG5-CH2CH2NH2 is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amine group and a benzyl (Cbz) protecting group. The hydrophilic PEG spacer increases the water solubility of the compound in aqueous media. This compound is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
The synthesis of CbzNH-PEG5-CH2CH2NH2 typically involves organic synthesis reactions and purification steps. The compound is synthesized by reacting a PEG linker with an amine group and a benzyl (Cbz) protecting group. The benzyl protecting group can be removed via hydrogenolysis to form a free amine. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
CbzNH-PEG5-CH2CH2NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield a free amine.
Common reagents used in these reactions include carboxylic acids, NHS esters, and hydrogen gas for hydrogenolysis. The major products formed from these reactions are amide derivatives and free amines.
Applications De Recherche Scientifique
CbzNH-PEG5-CH2CH2NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability in aqueous media.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties.
Mécanisme D'action
The mechanism of action of CbzNH-PEG5-CH2CH2NH2 involves its ability to act as a linker or spacer in various chemical and biological systems. The PEG spacer increases the water solubility of the compound, while the amine group allows for conjugation with other molecules. The benzyl protecting group can be removed to expose the free amine, enabling further functionalization. The molecular targets and pathways involved depend on the specific application and the molecules it is conjugated with.
Comparaison Avec Des Composés Similaires
CbzNH-PEG5-CH2CH2NH2 can be compared with other similar compounds, such as:
CbzNH-PEG4-CH2CH2NH2: Similar structure with a shorter PEG spacer.
CbzNH-PEG6-CH2CH2NH2: Similar structure with a longer PEG spacer.
CbzNH-PEG7-CH2CH2NH2: Similar structure with an even longer PEG spacer.
The uniqueness of this compound lies in its specific PEG spacer length, which provides a balance between solubility and flexibility for various applications.
Propriétés
Formule moléculaire |
C20H34N2O7 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
benzyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H34N2O7/c21-6-8-24-10-12-26-14-16-28-17-15-27-13-11-25-9-7-22-20(23)29-18-19-4-2-1-3-5-19/h1-5H,6-18,21H2,(H,22,23) |
Clé InChI |
SHFUIBBKLHRJHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


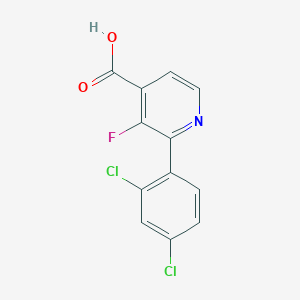
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)


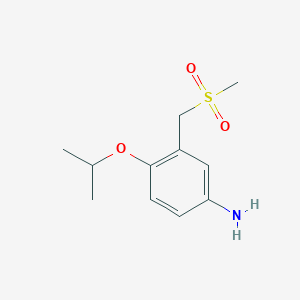


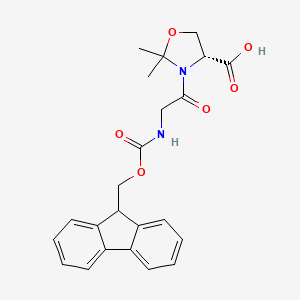
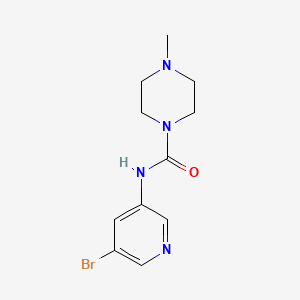
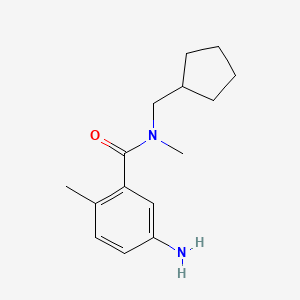
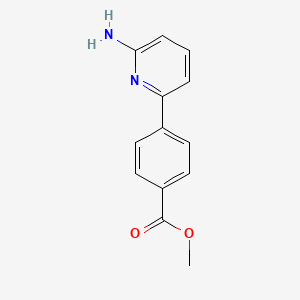
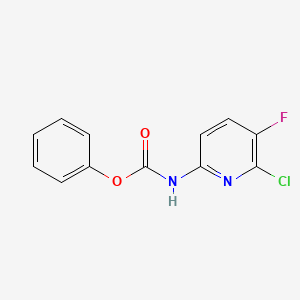
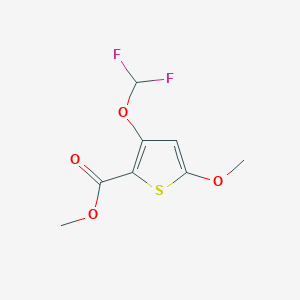
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
